Thrombin inhibitor 1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

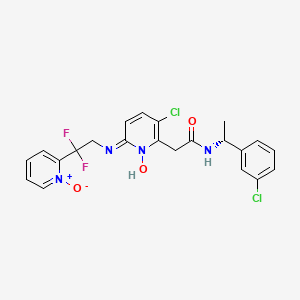

C22H20Cl2F2N4O3 |

|---|---|

分子量 |

497.3 g/mol |

IUPAC名 |

2-[3-chloro-6-[2,2-difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethyl]imino-1-hydroxy-2-pyridinyl]-N-[(1R)-1-(3-chlorophenyl)ethyl]acetamide |

InChI |

InChI=1S/C22H20Cl2F2N4O3/c1-14(15-5-4-6-16(23)11-15)28-21(31)12-18-17(24)8-9-20(30(18)33)27-13-22(25,26)19-7-2-3-10-29(19)32/h2-11,14,33H,12-13H2,1H3,(H,28,31)/t14-/m1/s1 |

InChIキー |

QNBCEVFVDCKHNZ-CQSZACIVSA-N |

異性体SMILES |

C[C@H](C1=CC(=CC=C1)Cl)NC(=O)CC2=C(C=CC(=NCC(C3=CC=CC=[N+]3[O-])(F)F)N2O)Cl |

正規SMILES |

CC(C1=CC(=CC=C1)Cl)NC(=O)CC2=C(C=CC(=NCC(C3=CC=CC=[N+]3[O-])(F)F)N2O)Cl |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Thrombin Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Thrombin Inhibitor 1 (CAS 855998-46-8), a potent and specific inhibitor of thrombin. This document details its biochemical properties, inhibitory activity, and its effects on the coagulation cascade, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound, also referred to as Compound 4 in initial studies, is a small molecule designed as a potent and selective direct thrombin inhibitor.[1] Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot.[2][3][4] By directly targeting thrombin, this compound offers a promising avenue for anticoagulant therapy.

Chemical Properties:

Core Mechanism of Action

This compound functions as a direct thrombin inhibitor, binding to the active site of the thrombin molecule.[1] This direct interaction physically obstructs the catalytic activity of thrombin, preventing it from acting on its substrates, most notably fibrinogen.[3][4] Unlike indirect thrombin inhibitors, such as heparin, its action is independent of cofactors like antithrombin.[3][4]

The inhibition of thrombin by this compound has two primary consequences:

-

Inhibition of Fibrin Formation: By blocking the conversion of fibrinogen to fibrin, the inhibitor directly prevents the formation of a stable blood clot.

-

Suppression of Thrombin-Mediated Amplification: Thrombin activates several upstream clotting factors (Factors V, VIII, and XI) in a positive feedback loop. Inhibition of thrombin dampens this amplification, leading to a significant reduction in the overall generation of thrombin.

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of intervention for this compound.

Quantitative Inhibitory Activity

The potency of this compound has been quantified through various in vitro assays. The key parameters are summarized in the table below.

| Parameter | Value | Description |

| Ki (Inhibition Constant) | 0.66 nM | A measure of the inhibitor's binding affinity to thrombin. A lower Ki value indicates a higher binding affinity and greater potency.[1] |

| 2xaPTT | 0.43 µM | The concentration of the inhibitor required to double the activated partial thromboplastin (B12709170) time in human plasma. This is a functional measure of its anticoagulant effect in a complex biological matrix.[1] |

Signaling Pathways

Thrombin's biological effects extend beyond coagulation and include cellular signaling through Protease-Activated Receptors (PARs). By inhibiting thrombin, this compound is expected to modulate these signaling pathways. The diagram below illustrates the general mechanism of thrombin-induced cellular signaling and the inhibitory effect of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of action of thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. targetmol.cn [targetmol.cn]

"Thrombin inhibitor 1" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin inhibitor 1 is a potent and specific synthetic small molecule inhibitor of thrombin, a key serine protease in the coagulation cascade. Its ability to directly bind to and inhibit thrombin's enzymatic activity makes it a molecule of significant interest for research into anticoagulation and the development of novel antithrombotic therapies. This document provides a detailed overview of the chemical structure, known properties, and relevant experimental contexts for this compound.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below.

Chemical Structure:

Physicochemical and Pharmacological Properties:

| Property | Value | Reference |

| CAS Number | 855998-46-8 | [1][2] |

| Molecular Formula | C₂₂H₂₀Cl₂F₂N₄O₃ | [2] |

| Molecular Weight | 497.32 g/mol | [2] |

| IUPAC Name | N-(4-chlorophenyl)-N'-((R)-1-(3-chlorophenyl)ethyl)-2,2'-((4-((((2,2-difluoro-2-(pyridin-2-yl)ethyl)amino)methyl)pyridin-2-yl)oxy)azanediyl)diacetamide | N/A |

| SMILES | C(C(N--INVALID-LINK--C1=CC(Cl)=CC=C1)=O)C=2N(=O)=C(NCC(F)(F)C=3N(=O)=CC=CC3)C=CC2Cl | [1] |

| Mechanism of Action | Direct Thrombin Inhibitor | [2][3] |

| Ki (Thrombin Inhibition) | 0.66 nM | [2][3] |

| 2xaPTT | 0.43 µM | [2][3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis

A specific, detailed synthesis protocol for this compound (CAS 855998-46-8) is not publicly available in the reviewed literature. The synthesis of similar complex heterocyclic molecules often involves multi-step reactions. The general synthesis of related compounds, such as pyrazole-based thrombin inhibitors, has been described and typically involves the coupling of various substituted aromatic and heterocyclic precursors.[4]

Biological Activity and Mechanism of Action

This compound is a direct thrombin inhibitor, meaning it binds directly to the active site of the thrombin enzyme, thereby blocking its proteolytic activity.[2][3] Thrombin plays a central role in the coagulation cascade by converting fibrinogen to fibrin (B1330869), which is essential for the formation of a blood clot.[5] By inhibiting thrombin, this compound effectively disrupts the final common pathway of coagulation.

Signaling Pathway

The following diagram illustrates the point of inhibition of this compound within the coagulation cascade.

Experimental Protocols

Detailed in vivo experimental protocols for this compound are not publicly available. However, based on its known in vitro activity, standard assays can be employed to characterize its inhibitory potential.

In Vitro Thrombin Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against thrombin using a chromogenic substrate.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, with NaCl and PEG)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor in assay buffer to create a range of test concentrations.

-

Add a fixed amount of human α-thrombin to each well of the microplate.

-

Add the various concentrations of this compound to the wells containing thrombin and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate to each well.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for a set duration (e.g., 10 minutes).

-

The rate of substrate cleavage is proportional to the thrombin activity. Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

-

Determine the IC₅₀ or Ki value by plotting the percentage of inhibition against the inhibitor concentration.

Activated Partial Thromboplastin Time (aPTT) Assay (Generic Protocol)

The aPTT assay measures the time it takes for a clot to form in plasma after the addition of a substance that activates the intrinsic pathway.

Materials:

-

Citrated human plasma

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl₂) solution (0.025 M)

-

This compound

-

Coagulometer

Procedure:

-

Prepare different concentrations of this compound in a suitable buffer.

-

Incubate a mixture of citrated human plasma and the aPTT reagent at 37°C for a specified time (e.g., 3-5 minutes).

-

Add a solution of this compound at the desired final concentration to the plasma-reagent mixture.

-

Initiate the clotting by adding a pre-warmed CaCl₂ solution.

-

The coagulometer will measure the time until a fibrin clot is formed.

-

The prolongation of the clotting time in the presence of the inhibitor is a measure of its anticoagulant activity. The concentration that doubles the baseline aPTT is often reported (2xaPTT).

Experimental Workflow Diagram

The following diagram outlines a general workflow for the in vitro characterization of this compound.

Conclusion

This compound is a potent direct inhibitor of thrombin with high in vitro activity. While detailed physicochemical and in vivo data are not extensively available in the public domain, its known characteristics make it a valuable tool for research in the field of anticoagulation. The provided generic experimental protocols can be adapted to further investigate its properties and potential applications. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. In vivo studies of a synthetic inhibitor of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apixaban | C25H25N5O4 | CID 10182969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Thrombin-Bound Dabigatran Effects on Protease-Activated Receptor-1 Expression and Signaling In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]

The Discovery and Synthesis of a Potent Pyrazinone-Based Thrombin Inhibitor: A Technical Guide

Introduction

Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin (B1330869), leading to the formation of a blood clot.[1] Its central role in thrombosis has made it a prime target for the development of anticoagulant therapies. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent, orally active pyrazinone-based thrombin inhibitor, identified in the literature as RWJ-671818.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies and quantitative data to support further investigation and application.

Discovery of RWJ-671818

The development of RWJ-671818 stemmed from a focused effort to identify novel, low molecular weight, direct thrombin inhibitors with improved oral bioavailability. The discovery process involved the strategic combination of a pyrazinone core with an oxyguanidine P1 motif.[2] The oxyguanidine moiety was selected to reduce the high basicity typically associated with guanidine-based inhibitors, a factor often linked to poor oral absorption. This design strategy aimed to enhance the drug-like properties of the compound while maintaining high affinity for the S1 pocket of the thrombin active site.

The lead optimization process that led to RWJ-671818 can be visualized as a structured workflow:

Synthesis of RWJ-671818

A multi-step synthesis for a potent pyrazinone thrombin inhibitor, closely related to RWJ-671818, has been reported, achieving a 47% overall yield without the need for chromatography.[2] The key steps of this synthetic route are outlined below.

Experimental Protocol: Synthesis of the Pyrazinone Core

A six-step synthesis was developed to produce the core pyrazinone structure. A pivotal step in this process is the coupling of a pyridine (B92270) N-oxide amine with a 3-bromopyrazinone, which exhibited low reactivity. This challenge was overcome by converting the pyrazinone into a pyridinylthioimidate, which, in the presence of ZnCl₂, readily coupled with the amine nucleophile in high yield.[2] The subsequent steps involved chlorination of the pyrazinone ring, hydrolysis, and a final amide coupling to complete the synthesis of the core structure.[2]

Table 1: Synthetic Step Yields (Illustrative)

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Pyridinylthioimidate Formation | Pyrazinone, 2-mercaptopyridine, activating agents | ~95 |

| 2 | ZnCl₂ Mediated Coupling | Pyridinylthioimidate, Pyridine N-oxide amine, ZnCl₂ | High |

| 3 | Chlorination | Pyrazinone intermediate, Chlorinating agent | - |

| 4 | Hydrolysis | Chlorinated intermediate, Aqueous acid or base | - |

| 5 | Amide Coupling | Hydrolyzed intermediate, Amine, Coupling agents | - |

| 6 | Final Product Formation | Amide intermediate, deprotection/further modification | - |

Note: Specific yields for each step in the synthesis of RWJ-671818 are not publicly available and would be detailed in the primary literature's supplementary information.

Biological Activity and Mechanism of Action

RWJ-671818 is a direct inhibitor of human α-thrombin, binding to the active site of the enzyme and preventing its interaction with substrates like fibrinogen.[1] This inhibition effectively blocks the final step of the coagulation cascade, thereby preventing the formation of a fibrin clot.

Thrombin's Role in the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable blood clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Thrombin is the final enzyme in the common pathway, and its inhibition is a key mechanism for anticoagulation.

Experimental Protocol: In Vitro Thrombin Inhibition Assay

The inhibitory potency of RWJ-671818 against human α-thrombin was determined using a chromogenic substrate assay.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)

-

96-well microtiter plates

-

Microplate reader capable of measuring absorbance at 405 nm

-

RWJ-671818 and other test compounds

Procedure:

-

Prepare a series of dilutions of RWJ-671818 in the assay buffer.

-

In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

-

Add the different concentrations of RWJ-671818 to the wells and incubate for a predetermined period to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate cleavage is proportional to the thrombin activity.

-

Calculate the percentage of thrombin inhibition for each concentration of RWJ-671818 relative to a control with no inhibitor.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

-

The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Quantitative Data

RWJ-671818 has demonstrated potent and selective inhibition of human α-thrombin, along with favorable pharmacokinetic properties.

Table 2: In Vitro Biological Activity of RWJ-671818

| Parameter | Value | Species | Notes |

| Ki (Thrombin) | 1.3 nM | Human | [1] |

| Selectivity | >1000-fold vs. Trypsin | - |

Table 3: Pharmacokinetic Properties of RWJ-671818

| Species | Dose | Route | Cmax (µM) | t½ (h) | Oral Bioavailability (%) |

| Dog | 10 mg/kg | po | 5.7 | 2.6 | 100 |

In Vivo Efficacy

The antithrombotic efficacy of RWJ-671818 was evaluated in a rat model of deep venous thrombosis.

Experimental Protocol: Rat Deep Vein Thrombosis Model

Animal Model:

-

Male rats of a specified strain and weight range.

Procedure:

-

Anesthetize the rats according to approved animal care and use protocols.

-

Isolate a section of the vena cava.

-

Induce thrombosis by a combination of stasis and hypercoagulability (e.g., by ligation and injection of a thrombogenic substance).

-

Administer RWJ-671818 orally at various doses prior to the induction of thrombosis.

-

After a set period, harvest the thrombosed venous segment.

-

Isolate and weigh the thrombus.

-

Compare the thrombus weight in the treated groups to a vehicle-treated control group to determine the percentage of thrombus inhibition.

Table 4: In Vivo Efficacy of RWJ-671818 in a Rat Deep Vein Thrombosis Model

| Dose (mg/kg, po) | Thrombus Weight Reduction (%) |

| 30 | 87 |

| 50 | 94 |

Data from Lu, T., et al. (2010).[1]

Conclusion

RWJ-671818 is a potent and orally bioavailable direct thrombin inhibitor that emerged from a well-designed discovery and optimization program. Its pyrazinone core and oxyguanidine P1 motif contribute to its high affinity for thrombin and favorable drug-like properties. The detailed synthetic route and robust in vitro and in vivo evaluation methods described in the literature provide a solid foundation for further research and development in the field of anticoagulation therapy. This technical guide summarizes the key aspects of its discovery and synthesis, offering valuable information for scientists and researchers in the field.

References

An In-depth Technical Guide to the Binding of Thrombin Inhibitor 1 to Human Thrombin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin, a serine protease encoded by the F2 gene, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of soluble fibrinogen to insoluble fibrin (B1330869), which forms the mesh of a blood clot.[1][2] It also plays a role in the activation of various coagulation factors and platelets.[1][3] Due to its central role in thrombosis, thrombin is a prime target for anticoagulant therapies. Direct thrombin inhibitors (DTIs) are a class of anticoagulants that bind directly to thrombin, inhibiting its activity without the need for a cofactor like antithrombin.[1][4]

This technical guide provides a comprehensive overview of the binding of a representative univalent direct thrombin inhibitor, herein referred to as "Thrombin Inhibitor 1," to the active site of human thrombin. Univalent DTIs are small molecules that specifically interact with the catalytic site of thrombin.[5] This document will detail the mechanism of action, quantitative binding data, and the experimental protocols used to characterize the interaction of this compound with human thrombin.

Mechanism of Action of this compound

This compound is a competitive, direct inhibitor of human α-thrombin.[6] It binds reversibly to the active site of thrombin, thereby preventing its interaction with its natural substrates, most notably fibrinogen.[2] The active site of thrombin contains a catalytic triad (B1167595) composed of Serine-195, Histidine-57, and Aspartate-102.[7] The specificity of thrombin is largely dictated by the S1 pocket, a deep, narrow cavity that accommodates the side chains of arginine and lysine (B10760008) residues of its substrates.[7] this compound is designed to occupy this active site, effectively blocking the enzymatic action of thrombin and thus exerting its anticoagulant effect.[1][2]

Signaling Pathway of Thrombin Inhibition

The primary effect of this compound is the interruption of the final common pathway of the coagulation cascade. By directly inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, a critical step in clot formation. Furthermore, it inhibits thrombin-mediated activation of Factors V, VIII, XI, and XIII, which are involved in the amplification of thrombin generation and the stabilization of the fibrin clot.[1][3]

Quantitative Binding Data

The potency and efficacy of this compound are determined by its binding affinity for human thrombin. This is typically quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data for univalent direct thrombin inhibitors, presented here as data for this compound.

| Parameter | Value (nM) | Assay Method | Reference |

| Ki | 4.5 | Enzyme Kinetics | [8] |

| IC50 | 30 - 220 | Chromogenic Assay | [8] |

Experimental Protocols

The characterization of the binding of this compound to human thrombin involves a series of in vitro experiments. Detailed methodologies for key assays are provided below.

Chromogenic Thrombin Inhibition Assay

This assay is used to determine the IC50 value of this compound. It measures the residual activity of thrombin in the presence of the inhibitor by monitoring the cleavage of a chromogenic substrate.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Tris-HCl buffer (50 mM, pH 7.4, containing 100 mM NaCl and 0.1% BSA)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in Tris-HCl buffer.

-

In a 96-well plate, add 20 µL of each inhibitor dilution. For the control (no inhibitor), add 20 µL of buffer.

-

Add 160 µL of human α-thrombin solution (final concentration ~1 nM) to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the chromogenic substrate (final concentration ~200 µM).

-

Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-15 minutes, with readings every 30 seconds.

-

Determine the reaction rate (V) from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the effect of this compound on the intrinsic and common pathways of the coagulation cascade.

Materials:

-

Platelet-poor plasma (PPP)

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl2) solution (25 mM)

-

This compound

-

Coagulometer

Procedure:

-

Prepare dilutions of this compound in saline or buffer.

-

Pre-warm the PPP, aPTT reagent, and CaCl2 solution to 37°C.

-

In a coagulometer cuvette, mix 50 µL of PPP with 5 µL of the this compound dilution (or saline for control).

-

Add 50 µL of the aPTT reagent and incubate the mixture for 3-5 minutes at 37°C.

-

Initiate clotting by adding 50 µL of pre-warmed CaCl2 solution.

-

The coagulometer will automatically measure the time (in seconds) for a clot to form.

-

Compare the clotting times of samples with the inhibitor to the control to determine the anticoagulant effect.

X-ray Crystallography of the Thrombin-Inhibitor 1 Complex

This technique provides a high-resolution three-dimensional structure of the inhibitor bound to the active site of thrombin, revealing the precise molecular interactions.

Procedure:

-

Crystallization of Human α-Thrombin: Purified human α-thrombin is crystallized using vapor diffusion methods. A common condition is hanging or sitting drops containing a 1:1 ratio of protein solution and a reservoir solution (e.g., polyethylene (B3416737) glycol, salts, and buffer).

-

Soaking of Inhibitor: Thrombin crystals are transferred to a solution containing a high concentration of this compound and allowed to soak for a defined period (e.g., 3-48 hours) to allow the inhibitor to diffuse into the crystal and bind to the thrombin active site.[6]

-

Cryo-protection and Data Collection: The inhibitor-soaked crystals are cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.[6]

-

Structure Determination and Refinement: The diffraction data are processed, and the structure of the thrombin-inhibitor complex is solved using molecular replacement, with the known structure of thrombin as a search model. The electron density map is then used to build and refine the model of the bound inhibitor.[9]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of a novel thrombin inhibitor.

Conclusion

This technical guide has provided a detailed overview of the binding of a representative univalent direct thrombin inhibitor, "this compound," to human thrombin. The information presented, including the mechanism of action, quantitative binding data, and comprehensive experimental protocols, serves as a valuable resource for researchers and professionals in the field of anticoagulant drug development. The methodologies described are fundamental for the characterization and optimization of novel direct thrombin inhibitors.

References

- 1. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deciphering Thrombin Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. The mechanism of action of thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]

- 6. Crystallization and preliminary crystallographic characterization of three peptidic inhibitors in complex with α-thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Reversible covalent direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The refined 1.9-A X-ray crystal structure of D-Phe-Pro-Arg chloromethylketone-inhibited human alpha-thrombin: structure analysis, overall structure, electrostatic properties, detailed active-site geometry, and structure-function relationships - PMC [pmc.ncbi.nlm.nih.gov]

"Thrombin inhibitor 1" pharmacokinetic and pharmacodynamic profile

- 1. First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-based design of novel groups for use in the P1 position of thrombin inhibitor scaffolds. Part 2: N-acetamidoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Role of Direct Thrombin Inhibitors in the Coagulation Cascade

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Thrombin (Factor IIa) is a pivotal serine protease that functions as the final effector enzyme in the coagulation cascade. Its primary roles include the conversion of soluble fibrinogen to insoluble fibrin (B1330869), the activation of platelets, and the amplification of its own generation through positive feedback loops. Due to this central role, thrombin is a prime target for anticoagulant therapy. Direct thrombin inhibitors (DTIs) are a class of anticoagulant drugs that bind directly to thrombin, neutralizing its activity.[1][2] This guide provides an in-depth technical overview of the mechanism of action of DTIs, their impact on the coagulation cascade, quantitative data for representative inhibitors, and detailed protocols for their experimental evaluation.

The Coagulation Cascade and the Central Role of Thrombin

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Both the intrinsic and extrinsic pathways converge on the activation of Factor X to Factor Xa, which initiates the common pathway.

Thrombin's critical functions include:

-

Fibrin Formation: It proteolytically cleaves fibrinogen to form fibrin monomers, which polymerize to create a soft clot.[3][4]

-

Clot Stabilization: It activates Factor XIII, which cross-links the fibrin polymers into a stable, insoluble mesh.[5][6]

-

Amplification: It provides positive feedback by activating upstream cofactors (Factor V and Factor VIII) and Factor XI, significantly amplifying its own production.[1][2]

-

Platelet Activation: It is the most potent activator of platelets, causing them to aggregate at the site of injury.[6][7]

Given these multifaceted prothrombotic roles, the direct inhibition of thrombin is a highly effective strategy for anticoagulation.

Direct Thrombin Inhibitors (DTIs): Mechanism of Action

Unlike indirect inhibitors such as heparin, which require a cofactor like antithrombin, DTIs bind directly to the thrombin molecule to block its enzymatic activity.[8][9] This allows them to inhibit both free (circulating) thrombin and clot-bound thrombin, the latter of which is often shielded from the heparin-antithrombin complex.[3][10]

DTIs are classified based on their binding mechanism:

-

Univalent DTIs: These small molecules (e.g., Argatroban, Dabigatran) bind only to the active catalytic site of thrombin, competitively inhibiting its interaction with substrates.[7][11][12]

-

Bivalent DTIs: These larger molecules (e.g., Hirudin, Bivalirudin) bind to both the active site and a secondary substrate recognition site known as exosite 1.[13][14] This dual binding provides high affinity and specificity.

Impact of DTIs on the Coagulation Cascade

By neutralizing thrombin, DTIs effectively halt the final steps of the coagulation cascade and disrupt its amplification loops. This intervention prevents the formation of a stable fibrin clot and mitigates the overall prothrombotic state.

Quantitative Analysis of Representative Direct Thrombin Inhibitors

The potency of DTIs is typically characterized by their inhibition constant (Ki) and their half-maximal inhibitory concentration (IC50). A lower value for either metric indicates higher potency. The table below summarizes these values for several well-characterized DTIs.

| Inhibitor | Type | Target | Ki (nM) | IC50 (nM) | Citation(s) |

| Argatroban | Univalent, Small Molecule | Thrombin (Factor IIa) | 19 - 40 | 38 | [5][11][15] |

| Dabigatran | Univalent, Small Molecule | Thrombin (Factor IIa) | 4.5 | 2.6 - 118* | [2][15][16][17] |

| Bivalirudin | Bivalent, Peptide | Thrombin (Factor IIa) | ~2 | N/A | [13][18] |

| Hirudin | Bivalent, Peptide | Thrombin (Factor IIa) | <0.02 | 200** | [10][19] |

*Varies based on assay conditions (e.g., inhibition of platelet binding vs. enzymatic activity).[16][17] **IC50 for inhibition of Fibrinopeptide A release from clot-bound thrombin.[10]

Key Experimental Protocols for DTI Characterization

The anticoagulant effect of DTIs is evaluated using a variety of in vitro assays. These include direct enzymatic assays and global plasma-based coagulation tests.

In Vitro Thrombin Inhibition Assay (Fluorometric)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified thrombin using a fluorogenic substrate.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test DTI in a suitable solvent (e.g., DMSO).[20]

-

Create a serial dilution of the DTI stock solution in Thrombin Assay Buffer.

-

Reconstitute purified human α-thrombin enzyme and the fluorogenic thrombin substrate (e.g., AMC-based peptide) in Assay Buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add Thrombin Assay Buffer.

-

Add the thrombin enzyme solution to all wells except for a blank control.

-

Add the DTI dilutions to the sample wells. Add buffer or solvent to control wells.

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the thrombin substrate solution to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 350/450 nm) in kinetic mode at 37°C for 30-60 minutes.

-

Determine the reaction rate (slope) from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each DTI concentration relative to the no-inhibitor control.

-

Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Activated Partial Thromboplastin (B12709170) Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of coagulation. It is sensitive to DTIs, which prolong the clotting time.[21][22]

Methodology:

-

Sample Preparation:

-

Collect whole blood into a tube containing 3.2% sodium citrate (B86180) (9:1 blood-to-anticoagulant ratio).[23]

-

Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[9]

-

Prepare dilutions of the test DTI in saline or buffer and spike into aliquots of the PPP.

-

-

Assay Procedure (Automated Coagulometer):

-

Pre-warm the PPP samples, aPTT reagent (containing a contact activator and phospholipids), and calcium chloride (CaCl2) solution to 37°C.[20][23]

-

Pipette an aliquot of PPP (e.g., 50 µL) into a cuvette.[23]

-

Add an equal volume of aPTT reagent.

-

Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to activate the contact factors.[9]

-

Initiate clotting by adding a pre-warmed CaCl2 solution.

-

-

Data Acquisition and Analysis:

-

The coagulometer automatically detects clot formation (optically or mechanically) and records the clotting time in seconds.[24]

-

Compare the aPTT of samples containing the DTI to the baseline (control) aPTT.

-

Thrombin Time (TT) Assay

The Thrombin Time assay measures the final step of coagulation: the conversion of fibrinogen to fibrin. It is extremely sensitive to the presence of DTIs.[25][26]

Methodology:

-

Sample Preparation:

-

Prepare platelet-poor plasma (PPP) from citrated whole blood as described for the aPTT assay.[27]

-

-

Assay Procedure (Automated Coagulometer):

-

Pre-warm the PPP sample and the thrombin reagent (a standardized solution of bovine or human thrombin) to 37°C.[9]

-

Pipette an aliquot of PPP (e.g., 200 µL) into a cuvette and incubate for 2-3 minutes at 37°C.[9][28]

-

Initiate clotting by adding a defined volume of the pre-warmed thrombin reagent (e.g., 100 µL).[9]

-

-

Data Acquisition and Analysis:

Conclusion

Direct thrombin inhibitors represent a significant class of anticoagulants that offer a potent and targeted mechanism for modulating hemostasis. By directly binding to and neutralizing both free and clot-bound thrombin, they effectively disrupt the final common pathway of coagulation and prevent the amplification of the prothrombotic state. A thorough understanding of their interaction with the coagulation cascade, supported by robust quantitative analysis and well-defined experimental protocols, is essential for the continued research and development of novel antithrombotic therapies.

References

- 1. Mechanism of action of the oral direct thrombin inhibitor ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Argatroban? [synapse.patsnap.com]

- 4. What are thrombin inhibitors and how do they work? [synapse.patsnap.com]

- 5. Argatroban (Argatroban Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. youtube.com [youtube.com]

- 7. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brainkart.com [brainkart.com]

- 9. benchchem.com [benchchem.com]

- 10. ashpublications.org [ashpublications.org]

- 11. drugs.com [drugs.com]

- 12. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]

- 13. What is the mechanism of Bivalirudin? [synapse.patsnap.com]

- 14. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Thrombin Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 16. Dabigatran Attenuates the Binding of Thrombin to Platelets-A Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]

- 22. emedicine.medscape.com [emedicine.medscape.com]

- 23. atlas-medical.com [atlas-medical.com]

- 24. Activated partial thromboplastin time (APTT) | Synnovis [synnovis.co.uk]

- 25. Thrombin time - Wikipedia [en.wikipedia.org]

- 26. Screening Tests in Haemostasis: The Thrombin Time [practical-haemostasis.com]

- 27. Thrombin Time | HE [hematology.mlsascp.com]

- 28. biolabo.fr [biolabo.fr]

"Thrombin inhibitor 1" selectivity for thrombin over other serine proteases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of various compounds identified as "Thrombin Inhibitor 1" for thrombin over other serine proteases. Given that "this compound" is not a unique identifier in the scientific literature, this document consolidates data for distinct chemical entities referred to by this designation. The guide focuses on quantitative selectivity data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction to Thrombin and Its Inhibition

Thrombin is a crucial serine protease that functions as the final effector enzyme in the coagulation cascade, catalyzing the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot.[1][2] Beyond its role in hemostasis, thrombin is implicated in various physiological and pathological processes, including inflammation and neurodegenerative diseases such as Alzheimer's disease.[1] The development of direct thrombin inhibitors (DTIs) is a significant area of research for anticoagulant therapies, with a key challenge being the achievement of high selectivity for thrombin over other structurally similar serine proteases to minimize off-target effects.[3][4]

Selectivity Profiles of Designated "this compound" Compounds

The following sections detail the selectivity profiles of distinct compounds identified as "this compound" in various research publications.

Isonipecotamide-Based this compound

An isonipecotamide-based derivative, designated as compound 1, has been identified as a potent thrombin inhibitor. This compound also exhibits inhibitory activity against cholinesterases, making it a potential dual inhibitor for Alzheimer's disease.[1]

Quantitative Selectivity Data

| Enzyme | Kᵢ (nM) | Selectivity vs. Thrombin (fold) |

| Thrombin (thr) | 6 | 1 |

| Acetylcholinesterase (AChE) | 58 | 0.103 |

| Butyrylcholinesterase (BChE) | 6950 | 0.00086 |

| Factor Xa (fXa) | Data not available | - |

Table 1: Inhibitory potency (Kᵢ) of the isonipecotamide-based this compound against thrombin and cholinesterases. Data sourced from a study on dual thrombin and cholinesterase inhibitors.[1]

Experimental Protocol: Enzyme Inhibition Assay

The inhibitory potency of this compound was determined using enzymatic assays. The inhibition constant (Kᵢ) values were derived from the IC₅₀ values using the Cheng-Prusoff equation.[1] While the specific details of the thrombin inhibition assay are not fully elaborated in the provided source, a general protocol for such assays is described below.

Representative Protocol for Thrombin Inhibition Assay

-

Materials:

-

Human α-thrombin

-

Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)

-

Test inhibitor compound

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the inhibitor compound in the assay buffer.

-

Add a fixed concentration of human α-thrombin to each well of the microplate.

-

Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

-

Incubate the enzyme and inhibitor for a predetermined time at a controlled temperature (e.g., 15-30 minutes at 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

-

Determine the initial velocity of the reaction for each inhibitor concentration.

-

Plot the enzyme activity (as a percentage of the control) against the inhibitor concentration to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Michaelis-Menten constant (Km).

-

Benzothiophene-Based this compound

A novel class of 2,3-disubstituted benzothiophene (B83047) derivatives was identified through screening efforts, with the initial hit designated as compound 1.[2] This nonpeptidic inhibitor lacks a traditional active site-directing group like guanidine (B92328) or amidine.[2]

Quantitative Selectivity Data

| Enzyme | Kᵢ (nM) | Selectivity vs. Thrombin (fold) |

| Thrombin | 373.5 | 1 |

| Other Serine Proteases | Selectively inhibits thrombin | Data not fully quantified in the provided text |

Table 2: Inhibitory potency (Kᵢ) of the benzothiophene-based this compound. This compound was found to be a competitive inhibitor.[2]

Experimental Protocol: Thrombin Amidise Screen

The initial identification of this inhibitor was through a thrombin amidase screen.[2] The competitive nature of the inhibition was confirmed using a double-reciprocal plot of 1/v versus 1/S.[2]

Reversible Covalent Thrombin Inhibitor (Compound 1)

A distinct compound, referred to as Compound 1, acts as a reversible covalent inhibitor of thrombin.[5] It demonstrates high potency and significant selectivity over other trypsin-like serine proteases.[5]

Quantitative Selectivity Data

| Enzyme | IC₅₀ (nM) | Selectivity vs. Thrombin (fold) |

| Thrombin | 9 | 1 |

| Plasmin | >100 | >11 |

| Factor XIa (FXIa) | ~405 | >45 |

| Other Serine Proteases | >500 | >55 |

Table 3: Selectivity profile of the reversible covalent Thrombin Inhibitor (Compound 1) against a panel of related serine proteases. The IC₅₀ for thrombin was determined against both free and clot-bound forms.[5]

Experimental Protocol: Serine Protease Inhibition Assay

The specificity of this compound was evaluated by determining its IC₅₀ values against a panel of serine proteases.[5]

Representative Protocol for Serine Protease Selectivity Panel

-

Enzymes: A panel of serine proteases including thrombin, plasmin, Factor XIa, Factor Xa, activated protein C, etc.

-

Substrates: Corresponding chromogenic or fluorogenic substrates for each enzyme.

-

Procedure:

-

The assay is typically performed in a 96-well plate format.

-

Each enzyme is incubated with a range of concentrations of the inhibitor compound for a specified period.

-

The enzymatic reaction is initiated by the addition of the specific substrate for each protease.

-

The reaction progress is monitored by measuring the change in absorbance or fluorescence.

-

IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Selectivity is determined by comparing the IC₅₀ value for thrombin to that of the other proteases.

-

Visualizing Key Pathways and Workflows

To better understand the context of thrombin inhibition and the experimental procedures involved, the following diagrams are provided.

Caption: The Coagulation Cascade and the site of action for a direct thrombin inhibitor.

Caption: A generalized experimental workflow for determining enzyme inhibition kinetics.

References

- 1. First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 5. Reversible covalent direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Efficacy and Safety of Thrombin Inhibitor 1 (AR-H067637)

Introduction

This technical guide provides a comprehensive overview of the in vivo efficacy and safety profile of "Thrombin Inhibitor 1," the active metabolite of the oral prodrug AZD8165. Also known as AR-H067637 or AZ12971554, this compound is a potent, selective, and reversible direct thrombin inhibitor (DTI) that was under clinical development for the prevention and treatment of thromboembolic disorders.

Due to the limited availability of extensive public data on AR-H067637, this guide will present the available preclinical data for this compound and, for comparative and illustrative purposes, will also include data from a well-characterized DTI, melagatran (B23205). This approach allows for a more complete understanding of the in vivo properties of this class of anticoagulants. This document is intended for researchers, scientists, and drug development professionals working in the field of thrombosis and hemostasis.

Data Presentation

The following tables summarize the quantitative in vivo efficacy and safety data for this compound (AR-H067637) and the comparator, melagatran.

Table 1: In Vivo Efficacy in Thrombosis Models

| Compound | Animal Model | Thrombosis Induction | Key Efficacy Parameter | Result | Citation |

| AR-H067637 | Rat Venous Thrombosis | Ferric Chloride & Partial Stasis | IC50 (Thrombus Size Inhibition) | 0.13 µM (plasma concentration) | [1] |

| AR-H067637 | Rat Arterial Thrombosis | Ferric Chloride | IC50 (Thrombus Size Inhibition) | 0.55 µM (plasma concentration) | [1] |

| Ximelagatran (prodrug of melagatran) | Rat Deep Vein Thrombosis | Total Stasis & Ferric Chloride | ID50 (Thrombus Weight Decrease) | 15 µmol/kg (oral dose) | [2] |

| Ximelagatran (20 µmol/kg, p.o.) | Rat Deep Vein Thrombosis | Total Stasis & Ferric Chloride | Mean Thrombus Weight | 11.1 +/- 1.3 mg (vs. 26.5 +/- 3.3 mg in saline group) | [2] |

Table 2: In Vivo Safety and Coagulation Parameters

| Compound | Animal Model | Safety/Pharmacodynamic Parameter | Result | Citation |

| AR-H067637 | Rat | Bleeding Time (Cutaneous Incision) | Increased 2-fold at ≥1 µM plasma concentration | [1] |

| AR-H067637 | Rat | Blood Loss (Muscle Transection) | Increased 4-fold at ≥1 µM plasma concentration | [1] |

| AR-H067637 | Rat | Activated Partial Thromboplastin Time (aPTT) | Dose-dependently prolonged | [1] |

| AR-H067637 | Rat | Ecarin Clotting Time (ECT) | Dose-dependently prolonged | [1] |

| AR-H067637 | Rat | Thrombin Time (TT) | Dose-dependently prolonged | [1] |

| Melagatran | Rat | Bleeding Time (Tail Transection) | No significant increase at a dose giving 80% antithrombotic effect | [3] |

| Melagatran | Healthy Human Volunteers | Capillary Bleeding Time | Moderate increases with single s.c. doses up to 5 mg | [4] |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Rat Venous Thrombosis Model (Ferric Chloride-Induced)

This model is widely used to evaluate the efficacy of antithrombotic agents in a venous setting.

-

Animal Model: Male Sprague-Dawley rats.

-

Anesthesia: Anesthesia is induced and maintained, typically using isoflurane (B1672236) or a similar inhalant anesthetic.

-

Surgical Procedure:

-

A midline laparotomy is performed to expose the inferior vena cava (IVC).

-

Careful dissection is carried out to isolate a segment of the IVC.

-

To induce partial stasis, a ligature is tied around the IVC over a needle of a specific gauge, which is then removed, creating a standardized stenosis.

-

-

Thrombosis Induction:

-

A piece of filter paper saturated with a ferric chloride solution (typically 10-35%) is applied topically to the exposed surface of the stenosed IVC for a defined period (e.g., 5-10 minutes).

-

The ferric chloride induces oxidative injury to the endothelium, initiating a thrombotic response.

-

-

Drug Administration: The test compound (e.g., this compound) is administered at predetermined times before the induction of thrombosis. Administration can be via continuous intravenous infusion to achieve steady-state plasma concentrations, or via other routes such as oral gavage for prodrugs.

-

Endpoint Measurement:

-

After a set period (e.g., 4-5 hours) to allow for thrombus formation and maturation, the animal is euthanized.

-

The thrombosed segment of the IVC is carefully isolated, opened longitudinally, and the thrombus is gently removed.

-

The wet weight of the thrombus is immediately measured.

-

The percentage of thrombosis inhibition is calculated by comparing the mean thrombus weight in the treated groups to that of the vehicle control group.[1]

-

Mouse Tail Transection Bleeding Time Model

This is a common model to assess the potential bleeding risk of anticoagulants.

-

Animal Model: Male ICR or C57BL/6 mice.

-

Procedure:

-

The test substance is administered to the mice (e.g., via oral gavage, subcutaneous, or intravenous injection) at a specified time before the procedure.

-

The mouse is anesthetized.

-

The distal tip of the tail (e.g., 3 mm) is transected using a standardized scalpel blade.

-

Immediately following transection, the tail is immersed in a tube containing pre-warmed (37°C) saline.

-

-

Endpoint Measurement:

-

The time to the first cessation of bleeding for a continuous period (e.g., 15-30 seconds) is recorded as the bleeding time. A cut-off time (e.g., 180 or 600 seconds) is typically used, after which bleeding is stopped by cauterization.

-

Blood loss can be quantified by measuring the amount of hemoglobin in the saline using a spectrophotometer.

-

-

Data Analysis: The bleeding time and/or total blood loss in the treated groups are compared to the vehicle control group to determine the effect of the compound on hemostasis.[3]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using the DOT language to illustrate key concepts.

Caption: Mechanism of Direct Thrombin Inhibitors in the Coagulation Cascade.

Caption: Generalized Workflow for In Vivo Antithrombotic Studies.

References

- 1. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of ximelagatran, the oral form of melagatran, in the treatment of caval vein thrombosis in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antithrombotic effects and bleeding time of thrombin inhibitors and warfarin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and anticoagulant effect of the direct thrombin inhibitor melagatran following subcutaneous administration to healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Thrombin Inhibitor 1: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound designated as "Thrombin Inhibitor 1" (MCE HY-114164) is a research chemical.[1][2] The majority of the in vivo and clinical data presented in this guide are representative of the broader class of direct thrombin inhibitors, as specific comprehensive studies on this compound are not publicly available. This information is intended for research and development purposes only.

Executive Summary

Thrombin is a pivotal serine protease in the coagulation cascade, making it a prime target for anticoagulant therapies.[3][4] Direct thrombin inhibitors (DTIs) offer a targeted approach to anticoagulation by binding directly to thrombin and blocking its activity.[4] This technical guide focuses on "this compound," a potent DTI, as a case study to explore the therapeutic applications, mechanism of action, and key experimental evaluation of this class of molecules. We provide a comprehensive overview of its biochemical properties, the signaling pathways it modulates, and detailed protocols for essential in vitro assays. This document serves as a resource for researchers and professionals involved in the discovery and development of novel antithrombotic agents.

Introduction to this compound

This compound (MCE HY-114164) is a potent, small-molecule direct thrombin inhibitor.[1][2] Its primary mechanism of action is the direct binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin (B1330869), a critical step in clot formation.[1][2]

Chemical Structure

The chemical structure of this compound is provided by its supplier, MedChemExpress.

Physicochemical and Pharmacokinetic Properties

Quantitative data for this compound is summarized in the table below. This data highlights its high potency in enzymatic and plasma-based assays.

| Parameter | Value | Description | Reference |

| Ki (Thrombin) | 0.66 nM | Inhibitory constant against human thrombin, indicating high binding affinity. | [1][2] |

| 2xaPTT | 0.43 µM | Concentration required to double the activated partial thromboplastin (B12709170) time in human plasma, a measure of anticoagulant activity. | [1][2] |

Potential Therapeutic Applications

Direct thrombin inhibitors are investigated for the prevention and treatment of a wide range of thromboembolic disorders. While specific clinical data for this compound is not available, the established applications for this class of drugs suggest its potential therapeutic utility in the following areas:

| Therapeutic Area | Application | Rationale | Representative Drugs |

| Venous Thromboembolism (VTE) | Prevention and treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE).[3][5] | Directly inhibits thrombin, preventing the formation and propagation of venous thrombi. | Dabigatran, Argatroban[4][5] |

| Atrial Fibrillation (AF) | Stroke prevention in patients with non-valvular atrial fibrillation.[3][4] | Prevents the formation of cardiogenic emboli that can lead to ischemic stroke. | Dabigatran[4] |

| Acute Coronary Syndrome (ACS) | Used as an anticoagulant during percutaneous coronary intervention (PCI).[4] | Prevents thrombotic complications during and after coronary procedures. | Bivalirudin[4] |

| Heparin-Induced Thrombocytopenia (HIT) | Treatment of patients with this prothrombotic complication of heparin therapy.[3][5] | Provides effective anticoagulation in patients who cannot be treated with heparin. | Argatroban, Lepirudin[3] |

Mechanism of Action and Signaling Pathways

This compound, as a direct thrombin inhibitor, exerts its anticoagulant effect by binding to the active site of thrombin. Thrombin's physiological effects are mediated, in large part, through the activation of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors.[6][7][8] By inhibiting thrombin, this compound prevents the cleavage and activation of PARs, thereby modulating downstream signaling pathways involved in platelet activation, inflammation, and cellular proliferation.[9]

Thrombin-Mediated PAR Activation

Thrombin cleaves the N-terminal domain of PARs (specifically PAR1, PAR3, and PAR4), which unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor.[6][7][10] This initiates a cascade of intracellular signaling events.

Caption: Thrombin cleaves and activates PARs, initiating G-protein signaling.

Downstream Signaling of PAR1

Activation of PAR1, a key thrombin receptor on platelets and endothelial cells, leads to the activation of multiple signaling pathways that culminate in cellular responses such as platelet aggregation and secretion.

Caption: Thrombin-PAR1 signaling pathway leading to platelet activation.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments used to characterize thrombin inhibitors like this compound.

Determination of Thrombin Inhibition Constant (Ki)

This protocol is for determining the Ki of a tight-binding inhibitor using a fluorogenic substrate assay.[11][12]

Materials:

-

Human α-thrombin

-

Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)

-

Assay Buffer: Tris-HCl buffer with NaCl, CaCl₂, and BSA

-

This compound

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor in Assay Buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the working concentration in Assay Buffer.

-

Prepare a working solution of human α-thrombin in Assay Buffer. The final enzyme concentration in the assay should be comparable to the expected Ki.[12]

-

-

Assay Protocol:

-

Add 50 µL of Assay Buffer to each well of a 96-well plate.

-

Add 10 µL of the serially diluted this compound or vehicle control to the appropriate wells.

-

Add 20 µL of the thrombin solution to each well to initiate the pre-incubation.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every minute for 30 minutes.

-

-

Data Analysis:

-

Determine the initial velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the initial velocity against the inhibitor concentration.

-

For tight-binding inhibitors, fit the data to the Morrison equation to determine the apparent Ki (Ki,app).[11][12]

-

Convert Ki,app to Ki using the Cheng-Prusoff equation, accounting for the substrate concentration and Km.

-

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay measures the anticoagulant effect of an inhibitor on the intrinsic and common pathways of the coagulation cascade.[13][14]

Materials:

-

Human platelet-poor plasma

-

aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids)

-

Calcium chloride (CaCl₂) solution (e.g., 0.025 M)

-

This compound

-

Coagulometer

Procedure:

-

Sample Preparation:

-

Prepare serial dilutions of this compound in a suitable buffer or saline.

-

Spike the human plasma with different concentrations of the inhibitor or vehicle control.

-

-

Assay Protocol:

-

Pre-warm the plasma samples, aPTT reagent, and CaCl₂ solution to 37°C.

-

Pipette 100 µL of the spiked plasma into a cuvette.

-

Add 100 µL of the aPTT reagent to the cuvette.

-

Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.[13]

-

Add 100 µL of the pre-warmed CaCl₂ solution to the cuvette to initiate clotting.

-

-

Data Acquisition:

-

The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.

-

-

Data Analysis:

-

Plot the clotting time (in seconds) against the concentration of this compound.

-

Determine the concentration of the inhibitor that doubles the baseline aPTT (2xaPTT).

-

Drug Discovery and Development Workflow

The development of a novel thrombin inhibitor like this compound typically follows a structured workflow from initial discovery to preclinical evaluation.

Caption: A typical workflow for the discovery and preclinical development of a thrombin inhibitor.

Conclusion

This compound exemplifies a potent direct thrombin inhibitor with high affinity and significant anticoagulant activity in vitro. While further preclinical and clinical studies are necessary to fully elucidate its therapeutic potential, its characteristics align with the established profile of DTIs used in the management of various thromboembolic diseases. The methodologies and signaling pathway information provided in this guide offer a framework for the continued investigation and development of novel anticoagulants targeting thrombin. The ongoing research in this field holds the promise of delivering safer and more effective therapies for patients at risk of thrombosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Direct thrombin inhibitors for treatment of heparin induced thrombocytopenia, deep vein thrombosis and atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protease-activated receptors 1 and 4 mediate activation of human platelets by thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thrombin receptor - Wikipedia [en.wikipedia.org]

- 9. Thrombin and protease-activated receptors (PARs) in atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]

- 11. Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. APTT | HE [hematology.mlsascp.com]

- 14. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

The Structure-Activity Relationship of Thrombin Inhibitors: A Case Study on a Novel Benzothiophene Series

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles of structure-activity relationship (SAR) studies for thrombin inhibitors, utilizing a specific series of 2,3-disubstituted benzothiophene (B83047) derivatives as a central case study. Thrombin, a serine protease, plays a critical role in thrombosis, making it a prime target for the development of novel anticoagulants.[1][2] Understanding how structural modifications of an inhibitor molecule impact its potency and selectivity is fundamental to the design of effective and safe therapeutic agents.

The Role of Thrombin in the Coagulation Cascade

Thrombin is the final enzyme in the coagulation cascade, responsible for converting soluble fibrinogen into insoluble fibrin, which forms the mesh of a blood clot.[3][4] It also activates platelets, further promoting thrombosis.[1] Direct thrombin inhibitors block the active site of the enzyme, preventing these downstream effects. The active site of thrombin has distinct pockets (S1-S4) that accommodate the side chains of its substrates.[5] The S1 pocket, in particular, is a deep hydrophobic pocket with an aspartic acid residue (Asp-189) at its base, which preferentially binds basic moieties like arginine or amidine, a key feature for inhibitor recognition.[2][5]

Figure 1: Simplified diagram of thrombin's role in the coagulation cascade and the point of intervention for thrombin inhibitors.

A Case Study: 2,3-Disubstituted Benzothiophene Thrombin Inhibitors

In the pursuit of novel, non-peptidic, and orally bioavailable thrombin inhibitors, a series of 2,3-disubstituted benzothiophene derivatives was identified.[1] The initial hit, compound 1 , exhibited weak but selective thrombin inhibition. This compound served as the lead for a focused SAR study to enhance its potency.

Core Structure and SAR Insights

The lead compound 1 is characterized by a central benzo[b]thiophene nucleus with basic side chains at the C-2 and C-3 positions.[1] Despite its novelty and lack of a traditional guanidine (B92328) or amidine group to target the S1 pocket, it was found to be a competitive inhibitor, indicating interaction with the enzyme's active site.[1]

The SAR studies revealed several critical structural elements for potent thrombin inhibition:

-

Basicity is Key: Replacing either of the basic nitrogen atoms in the side chains with a neutral carbon atom resulted in a drastic reduction in potency (at least 40-fold), highlighting the importance of the basic groups for enzyme interaction.[1]

-

Side Chain Composition: Modifications to the side chains at the C-2 and C-3 positions significantly impacted activity. For instance, while replacing a piperidine (B6355638) nitrogen with carbon at one position was detrimental, a similar change in another part of the molecule led to a 2-fold increase in potency.[1]

-

Aromatic and Hydrophobic Interactions: The aromatic rings of the C-2 and C-3 side chains appear to engage in interactions with Trp60D in the active site. The C-2 side chain is largely solvent-exposed.[1]

Quantitative Structure-Activity Relationship Data

The following table summarizes the key findings from the initial SAR studies on the benzothiophene series, with compound 1 as the reference.

| Compound ID | Modification from Compound 1 | Thrombin Inhibition (Ki) | Fold Change vs. Cmpd 1 | Reference |

| 1 | Lead Compound | 373.5 ± 38.6 nM | 1x (Reference) | [1] |

| 2 | Neutral carbon replaces basic nitrogen in C-2 side chain | > 14,940 nM | >40-fold decrease | [1] |

| 3 | Neutral carbon replaces basic nitrogen in C-3 side chain | > 14,940 nM | >40-fold decrease | [1] |

| 5 | Structural manipulation in the C-4'' arm | ~187 nM | ~2-fold increase | [1] |

| 6 | Introduction of an olefin | ~93.5 nM | ~4-fold increase | [1] |

| 7 | Deoxygenation to a methylene (B1212753) derivative | Not specified, but increased activity | - | [1] |

| 9 | Pyridyl analog | Modestly more potent than Cmpd 1 | - | [1] |

Note: The Ki values for compounds 2, 3, and 5 are estimated based on the descriptive information provided in the source material.

Experimental Protocols for Thrombin Inhibition Assays

The determination of a compound's inhibitory activity against thrombin is typically performed using enzymatic assays. The most common formats are chromogenic and fluorometric assays, which can be adapted for high-throughput screening (HTS).[6][7]

Principle of the Assay

These assays rely on a synthetic substrate that, when cleaved by thrombin, releases a reporter molecule (a chromophore or a fluorophore). In the presence of an inhibitor, thrombin's enzymatic activity is reduced, leading to a decreased signal from the reporter molecule. The degree of inhibition is proportional to the concentration and potency of the inhibitor.[6][7]

Generalized Protocol for a Chromogenic Thrombin Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., PR-02 buffer).[6]

-

Human α-Thrombin: Reconstitute purified human α-thrombin to a working concentration in the assay buffer.

-

Chromogenic Substrate: Prepare a solution of a chromogenic substrate that is specifically cleaved by thrombin, releasing p-nitroanilide (pNA).[6]

-

Test Inhibitors: Prepare serial dilutions of the test compounds (e.g., the benzothiophene analogs) in a suitable solvent like DMSO, and then dilute further in assay buffer.

-

Positive Control: Prepare a known thrombin inhibitor (e.g., Dabigatran) for comparison.[6]

-

-

Assay Procedure (96-well plate format):

-

To each well, add a small volume (e.g., 10 µL) of the diluted test inhibitor or control.

-

Add a defined amount of the thrombin enzyme solution (e.g., 30 µL) to each well.

-

Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[8]

-

Initiate the enzymatic reaction by adding the chromogenic substrate solution (e.g., 10 µL) to each well.

-

Immediately begin monitoring the absorbance at 405 nm using a microplate reader.[6] Readings can be taken kinetically over time or as a single endpoint measurement after a fixed reaction time.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (reaction velocity) from the change in absorbance over time.

-

Plot the reaction velocity against the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

The inhibition constant (Ki) can be subsequently calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.

-

Figure 2: A generalized experimental workflow for conducting structure-activity relationship (SAR) studies on thrombin inhibitors.

Logical Framework of an SAR Study

The process of an SAR study is iterative. It begins with a lead compound and systematically explores how chemical modifications influence biological activity. The goal is to build a qualitative and quantitative model that guides the design of more potent, selective, and pharmacokinetically favorable molecules.

Conclusion

The SAR exploration of the 2,3-disubstituted benzothiophene series provides a clear example of how systematic structural modification can transform a weakly active hit into a more potent lead.[1] The initial studies successfully identified the essentiality of basic side chains and highlighted specific positions on the scaffold that are amenable to modifications for potency enhancement. This iterative process of design, synthesis, and testing is the cornerstone of modern medicinal chemistry and is critical for developing the next generation of direct thrombin inhibitors with improved therapeutic profiles.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Thrombin Inhibitor Screening Assay Kit (Fluorometric) (ab197007) | Abcam [abcam.com]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

Technical Guide: Oral Bioavailability and Metabolic Stability of Dabigatran Etexilate, a Direct Thrombin Inhibitor

This guide provides an in-depth analysis of the oral bioavailability and metabolic stability of dabigatran (B194492) etexilate, a direct thrombin inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Dabigatran Etexilate

Dabigatran etexilate is an orally administered prodrug that is converted in the body to its active form, dabigatran. Dabigatran is a potent, competitive, and reversible direct inhibitor of thrombin, a key enzyme in the coagulation cascade. By binding to both free and clot-bound thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting the formation of thrombi. Its clinical application is primarily in the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.

The oral bioavailability of dabigatran is low, and the prodrug form, dabigatran etexilate, was developed to enhance its absorption after oral administration. The metabolic stability of dabigatran etexilate is a critical factor in its conversion to the active form and its subsequent therapeutic efficacy.

Oral Bioavailability of Dabigatran Etexilate

The oral bioavailability of dabigatran etexilate is relatively low, and it is influenced by several factors, including its absorption, first-pass metabolism, and the activity of efflux transporters.

Table 1: Summary of Oral Bioavailability Data for Dabigatran Etexilate

| Parameter | Value | Species | Notes |

| Absolute Bioavailability | ~6.5% | Human | Following oral administration of dabigatran etexilate. |

| Tmax (Time to Peak Plasma Concentration) | ~2 hours | Human | This is for the active metabolite, dabigatran. |

| Effect of Food | Delayed Tmax | Human | Food does not significantly affect the extent of dabigatran absorption. |

| P-gp Substrate | Yes | In vitro | Dabigatran etexilate is a substrate of the P-glycoprotein efflux transporter, which can limit its absorption. |

Metabolic Stability of Dabigatran Etexilate

Dabigatran etexilate is designed to undergo rapid conversion to its active form, dabigatran, through hydrolysis by esterases. The active metabolite, dabigatran, is then primarily eliminated unchanged in the urine.

Table 2: Summary of Metabolic Stability Data for Dabigatran Etexilate

| Parameter | Description | Enzyme(s) Involved | Metabolites |

| Prodrug Hydrolysis | Rapid and extensive conversion of dabigatran etexilate to dabigatran. | Carboxylesterases (CES1 and CES2) | Dabigatran (active metabolite) |

| Dabigatran Metabolism | Minimal metabolism. | UGT2B15 | Dabigatran acylglucuronides (pharmacologically active) |

| Primary Route of Elimination | Renal excretion of unchanged dabigatran. | - | - |

| In Vitro Half-Life (Human Liver Microsomes) | Not applicable for the prodrug, as hydrolysis is the primary metabolic pathway. | - | - |

Experimental Protocols

-

Objective: To determine the absolute oral bioavailability of dabigatran from the dabigatran etexilate formulation.

-

Methodology:

-

A cohort of healthy volunteers is enrolled in a two-period, crossover study.

-

In one period, subjects receive a single intravenous (IV) dose of a stable-isotope-labeled dabigatran solution.

-

In the other period, subjects receive a single oral dose of dabigatran etexilate.

-